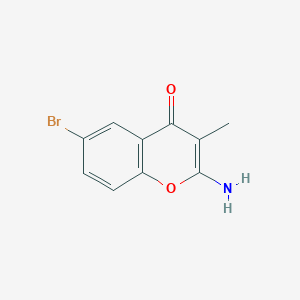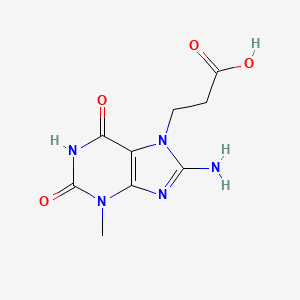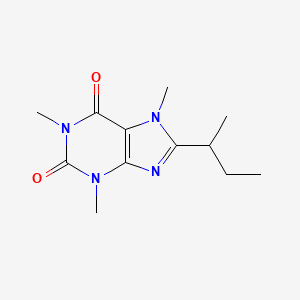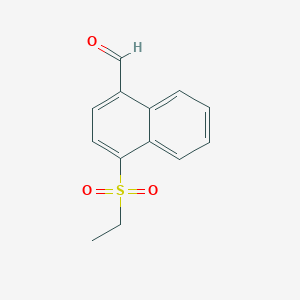
4-(Ethylsulfonyl)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfonyl)-1-naphthaldehyde: is an organic compound characterized by the presence of an ethylsulfonyl group attached to the naphthalene ring at the 4-position and an aldehyde group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes sulfonation to introduce the sulfonyl group.
Sulfonation: Naphthalene is treated with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(Ethylsulfonyl)naphthalene.
Formylation: The 4-(Ethylsulfonyl)naphthalene is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 1-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Ethylsulfonyl)-1-naphthoic acid.
Reduction: 4-(Ethylsulfonyl)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Ethylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulfonyl)-1-naphthaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethylsulfonyl group can enhance the compound’s reactivity and binding affinity, while the aldehyde group can form covalent bonds with nucleophilic sites in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfonyl)-1-naphthaldehyde: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-2-naphthaldehyde: Similar structure but with the aldehyde group at the 2-position.
4-(Ethylsulfonyl)-1-naphthoic acid: Oxidized form of 4-(Ethylsulfonyl)-1-naphthaldehyde.
Uniqueness
This compound is unique due to the specific positioning of the ethylsulfonyl and aldehyde groups on the naphthalene ring
Propriétés
Formule moléculaire |
C13H12O3S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
4-ethylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-2-17(15,16)13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |
Clé InChI |
HTZSBFKISRXXCT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


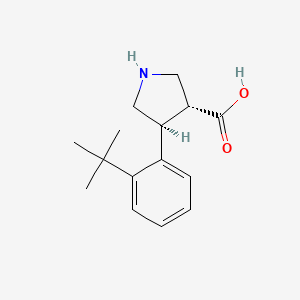
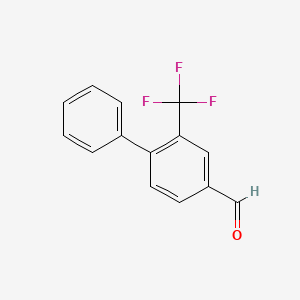
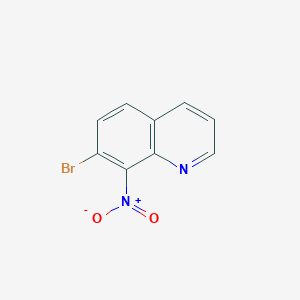


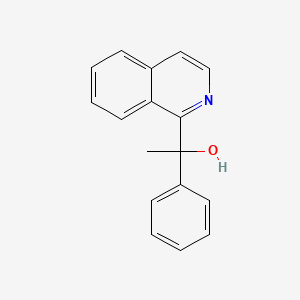

![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)
